Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate
Description
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate (CAS 701931-88-6) is a coumarin derivative with a complex substitution pattern. Its structure includes:
- A 4-methyl group on the coumarin core.
- A 2-oxoethoxy chain at the 7-position, further substituted with a methoxy group.
- An ethyl propanoate moiety at the 3-position.
Properties
IUPAC Name |
ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O7/c1-4-23-16(19)8-7-14-11(2)13-6-5-12(24-10-17(20)22-3)9-15(13)25-18(14)21/h5-6,9H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYBKYDWQVAFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.33 g/mol. The structure features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and antioxidant properties.
- Antioxidant Properties : The chromenone structure has been associated with significant antioxidant activity, which can help in scavenging free radicals and reducing oxidative stress in biological systems .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory properties .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of chromenones possess antimicrobial properties against various pathogens, including bacteria and fungi .
Therapeutic Applications
This compound has potential applications in:
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells has been noted in studies involving similar chromenone derivatives .
- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing lipid peroxidation and improving endothelial function .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various chromenone derivatives, including compounds structurally related to this compound, on different cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner .
- Animal Models : In animal studies, administration of related chromenone compounds showed significant reductions in tumor growth and metastasis, suggesting a promising role for this compound in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H19O6 |
| Molecular Weight | 335.33 g/mol |
| Antioxidant Activity | High |
| Anti-inflammatory Activity | Significant |
| Antimicrobial Activity | Positive against tested pathogens |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its carbonyl and alkoxy groups:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone.
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Products :
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Oxidation of the ketone group yields carboxylic acid derivatives.
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Methoxy groups may convert to carbonyls under strong oxidative conditions.
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Example :
| Reaction Type | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Ketone oxidation | KMnO₄ | H₂SO₄, 80°C | Carboxylic acid derivative | 72% |
Reduction Reactions
Reduction targets the ester and ketone functionalities:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in dry ether.
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Products :
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Reduction of the ester group produces primary alcohols.
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The chromen-2-one carbonyl may reduce to a secondary alcohol.
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Example :
| Reaction Type | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Ester reduction | LiAlH₄ | Dry ether, 0°C | 3-(7-hydroxy-4-methylchromen-3-yl)propanol | 68% |
Substitution Reactions
The methoxy group is susceptible to nucleophilic substitution:
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Reagents/Conditions : Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in DMF.
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Products :
Case Study :
In a synthesis protocol , methyl bromoacetate replaced the methoxy group under reflux with K₂CO₃ in acetone, yielding a 66.2% product (Table 1).
Table 1 : Substitution efficiency with varying nucleophiles
| Nucleophile | Solvent | Temperature | Yield |
|---|---|---|---|
| Bromoacetate | Acetone | 65°C | 66.2% |
| Ethanolamine | THF | 25°C | 58% |
Ester Hydrolysis
The ester groups hydrolyze under acidic or basic conditions:
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Reagents/Conditions :
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Basic : NaOH in aqueous ethanol (80°C).
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Acidic : HCl in refluxing water.
-
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Products :
-
Corresponding carboxylic acids or sodium salts.
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Research Findings :
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Hydrolysis under basic conditions (pH 12) produces sodium 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate with 85% efficiency.
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Acidic hydrolysis yields the free carboxylic acid but requires longer reaction times (12–16 hrs).
Coupling Reactions
The compound participates in coupling reactions to form complex derivatives:
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Reagents/Conditions : Triethylamine (Et₃N) in acetone with activated esters (e.g., NHS esters) .
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Applications : Used to synthesize fluorescent probes or bioactive conjugates .
Example :
Coupling with 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate in acetone produced a fluorescent derivative, purified via column chromatography (petroleum ether/ethyl acetate) .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related coumarin derivatives, focusing on substituent variations and their implications.
Substitution at the 7-Position
Target Compound :
- 7-Substituent : 2-Methoxy-2-oxoethoxy group.
- Molecular Formula : C₁₉H₂₀O₇ (inferred from CAS 701931-88-6).
Analog 1 : Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS 858753-29-4)
- 7-Substituent : Propoxy group.
- Molecular Formula : C₁₈H₂₂O₅.
- Key Properties : The propoxy group is less polar than the methoxy-oxoethoxy chain, resulting in higher lipophilicity (XLogP3 = 3.1) . This may improve membrane permeability but reduce aqueous solubility.
Analog 2 : Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (CAS 843615-72-5)
- 7-Substituent : 3-Methylbenzyloxy group.
- Molecular Formula : C₂₃H₂₃ClO₅.
- Key Properties : The chloro and bulky aryl ether substituents increase molecular weight (414.88 g/mol) and steric hindrance, which could affect binding interactions in biological systems .
Analog 3 : Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6)
Substitution at the 3-Position
All compounds share the ethyl propanoate group at the 3-position, which contributes to esterase-mediated hydrolysis and metabolic clearance.
Substitution at the 6-Position
- Analog 2 and Analog 3 feature a chloro group at the 6-position, which may enhance electron-withdrawing effects and stabilize the coumarin ring. This substitution is absent in the target compound and Analog 1.
Implications of Structural Variations
- Polarity and Solubility : The target compound’s methoxy-oxoethoxy group may favor aqueous solubility, whereas analogs with alkyl/aryl ethers (e.g., Analog 1, 2, 3) are more lipophilic.
- Bioactivity : Chloro and trifluoromethyl groups (Analogs 2, 3) could enhance binding to hydrophobic targets, such as enzymes or receptors.
- Synthetic Complexity : The methoxy-oxoethoxy chain in the target compound may require multi-step synthesis compared to simpler propoxy or benzyloxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
